4-(1,1,2,2-Tetrafluoroethoxy)phenol
Overview
Description
“4-(1,1,2,2-Tetrafluoroethoxy)phenol” is a chemical compound with the molecular formula C8H6F4O2 . It has an average mass of 210.126 Da and a monoisotopic mass of 210.030396 Da . This compound contains a total of 20 bonds, including 14 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic hydroxyl, and 1 aromatic ether .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 6 Hydrogen atoms, 8 Carbon atoms, 2 Oxygen atoms, and 4 Fluorine atoms . It contains a total of 20 bonds, including 14 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic hydroxyl, and 1 aromatic ether .Scientific Research Applications
Chemical Synthesis and Modification
4-(1,1,2,2-Tetrafluoroethoxy)phenol is involved in various chemical synthesis processes. For instance, it is used in the deoxyfluorination of phenols, a process that involves converting phenols to aryl fluorides using sulfuryl fluoride (SO2F2) and tetramethylammonium fluoride (NMe4F) via aryl fluorosulfonate intermediates. This reaction occurs under mild conditions and is applicable to a broad range of electronically diverse and functional group-rich aryl fluoride products (Schimler et al., 2017).
Properties
IUPAC Name |
4-(1,1,2,2-tetrafluoroethoxy)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O2/c9-7(10)8(11,12)14-6-3-1-5(13)2-4-6/h1-4,7,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHLOEIIFFXHIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC(C(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381036 | |
Record name | 4-(1,1,2,2-tetrafluoroethoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85578-29-6 | |
Record name | 4-(1,1,2,2-tetrafluoroethoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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